molecular formula C18H14ClN3O2 B2717853 N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide CAS No. 1334370-35-2

N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide

Cat. No.: B2717853
CAS No.: 1334370-35-2
M. Wt: 339.78
InChI Key: OUZKZYSLKQWVGM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methylpyrimidinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide typically involves a multi-step process. One common method starts with the preparation of 2-chlorophenylamine, which is then reacted with 4-methylpyrimidine-2-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate is subsequently reacted with benzoyl chloride under basic conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide
  • N-(2-chlorophenyl)-4-((4-ethylpyrimidin-2-yl)oxy)benzamide
  • N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-methylpyrimidin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-12-10-11-20-18(21-12)24-14-8-6-13(7-9-14)17(23)22-16-5-3-2-4-15(16)19/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZKZYSLKQWVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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